Pitolisant - 903576-44-3

Pitolisant

Catalog Number: EVT-278702
CAS Number: 903576-44-3
Molecular Formula: C17H27Cl2NO
Molecular Weight: 332.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pitolisant is a first-in-class medication classified as a histamine-3 (H3) receptor antagonist/inverse agonist. [, , , ] It plays a significant role in scientific research as a tool to investigate the role of the histaminergic system in various physiological processes, particularly wakefulness and cognition. [] Pitolisant's unique mechanism of action, differing from traditional stimulants, makes it a valuable tool for studying sleep-wake regulation and exploring novel therapeutic approaches for sleep disorders and other neurological conditions. []

Future Directions
  • Investigating long-term effects: Further research is needed to fully understand the long-term effects of Pitolisant on the brain and other organ systems, especially in the context of chronic administration. []

  • Optimizing treatment strategies: Continued research is necessary to determine the optimal dosing strategies for Pitolisant in different patient populations and to explore its potential use in combination therapies for narcolepsy and other conditions. []

  • Exploring new therapeutic applications: Given its mechanism of action and promising preclinical data, further investigations are warranted to explore the potential therapeutic benefits of Pitolisant in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, attention deficit hyperactivity disorder, and schizophrenia. [, ]

  • Developing novel H3 receptor modulators: Pitolisant's success has spurred the development of other histamine H3 receptor antagonists/inverse agonists. Future research should focus on developing more selective and potent compounds with improved pharmacological profiles and reduced side effects. [] This research could lead to a new generation of therapies for a wider range of conditions.

BP1.3484

Compound Description: BP1.3484 is the primary metabolite of pitolisant. It is significantly less potent than pitolisant as a histamine-3 receptor antagonist/inverse agonist. []

Relevance: While BP1.3484 possesses structural similarities to pitolisant, its lower potency suggests it plays a less significant role in mediating the therapeutic effects observed with pitolisant. []

Immepip

Compound Description: Immepip is a histamine H3 receptor agonist. []

Relevance: Immepip serves as a pharmacological tool to explore the opposite effects of histamine H3 receptor activation in comparison to pitolisant, which acts as an antagonist/inverse agonist at this receptor. []

JNJ-10181457

Compound Description: JNJ-10181457 is a histamine H3 receptor antagonist. []

Relevance: JNJ-10181457 shares a similar mechanism of action with pitolisant, suggesting that blocking histamine H3 receptors contributes to the observed therapeutic effects. []

Conessine

Compound Description: Conessine is another histamine H3 receptor antagonist. []

Relevance: Like pitolisant and JNJ-10181457, conessine's ability to antagonize histamine H3 receptors highlights the importance of this receptor as a therapeutic target for disorders like narcolepsy. []

Modafinil

Compound Description: Modafinil is a wakefulness-promoting agent commonly prescribed for narcolepsy. It is believed to primarily act by increasing dopamine levels in the brain. [, , , ]

Relevance: Modafinil serves as a comparator drug in many studies investigating the efficacy and safety of pitolisant. While both drugs promote wakefulness, they achieve this through different mechanisms. Pitolisant targets histamine H3 receptors, while modafinil primarily influences dopaminergic pathways. [, , , ]

Armodafinil

Compound Description: Armodafinil is the (R)-enantiomer of modafinil and is also used to treat excessive daytime sleepiness in narcolepsy. [, ]

Relevance: Similar to modafinil, armodafinil provides a point of comparison for understanding the benefits and limitations of pitolisant as a narcolepsy treatment. Both armodafinil and modafinil primarily act on the dopaminergic system, unlike pitolisant. [, ]

Sodium Oxybate

Compound Description: Sodium oxybate is a central nervous system depressant used to treat cataplexy and excessive daytime sleepiness in narcolepsy. [, , , ]

Relevance: Sodium oxybate represents an alternative treatment option for narcolepsy, allowing for comparisons of efficacy and safety profiles with pitolisant. [, , , ]

Methylphenidate

Compound Description: Methylphenidate is a central nervous system stimulant primarily used to treat attention-deficit/hyperactivity disorder (ADHD) but is also sometimes prescribed for narcolepsy. It enhances dopamine and norepinephrine activity in the brain. [, , , ]

Relevance: Methylphenidate's use in narcolepsy, albeit less common than modafinil or sodium oxybate, provides another comparator for evaluating the therapeutic profile of pitolisant. [, , , ]

Amphetamine

Compound Description: Amphetamine is a potent central nervous system stimulant that increases dopamine and norepinephrine levels in the brain. While effective for promoting wakefulness, its potential for abuse and dependence limits its use in narcolepsy. [, ]

Relevance: Amphetamine serves as a reference point for comparing the psychostimulant properties and abuse liability of pitolisant. Preclinical studies have shown that pitolisant lacks the behavioral sensitization and rewarding effects characteristic of amphetamine. []

Solriamfetol

Compound Description: Solriamfetol is a more recently approved wakefulness-promoting agent for narcolepsy that inhibits dopamine and norepinephrine reuptake. [, ]

Relevance: Solriamfetol, like modafinil and armodafinil, acts primarily on the dopaminergic system, offering a distinct mechanism compared to pitolisant. [, ]

Venlafaxine

Compound Description: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant that is sometimes used off-label to treat cataplexy in narcolepsy. [, ]

Relevance: Venlafaxine's role in managing cataplexy highlights the interconnectedness of neurotransmitter systems in narcolepsy, even though it acts through a different mechanism than pitolisant. [, ]

Classification

Pitolisant hydrochloride is classified as a new molecular entity and is recognized under the International Nonproprietary Name (INN) system. It is marketed under the brand name Wakix and has been approved for clinical use in various regions, including Europe and Canada, where it received a Notice of Compliance in May 2021.

Synthesis Analysis

The synthesis of pitolisant hydrochloride involves several chemical reactions, primarily starting from piperidine and 1-bromo-3-chloropropane.

Key Steps in Synthesis

  1. Initial Reaction: The synthesis begins with the reaction of piperidine with 1-bromo-3-chloropropane in a polar aprotic solvent, such as acetonitrile or tetrahydrofuran. This reaction is facilitated by potassium carbonate or similar bases.
  2. Formation of Intermediate: The product of this reaction is an intermediate compound, 3-(piperidin-1-yl)propan-1-ol, which undergoes further reactions.
  3. Final Steps: The intermediate is then reacted with 3-(4-chlorophenyl)propyl methanesulfonate to yield pitolisant base, which is subsequently converted into pitolisant hydrochloride through salification with gaseous hydrochloric acid.

The entire process can be efficiently conducted in two main steps, significantly improving cost-effectiveness and yield compared to previous multi-step methods reported in literature .

Molecular Structure Analysis

Pitolisant hydrochloride has the following molecular structure:

  • Molecular Formula: C16_{16}H21_{21}ClN2_{2}
  • Molecular Weight: Approximately 290.81 g/mol

Structural Features

  • The compound features a piperidine ring, which contributes to its pharmacological activity.
  • It possesses a spirocyclic structure that enhances its interaction with the histamine H3 receptor.
  • The presence of chlorine and other substituents plays a crucial role in its binding affinity and selectivity for the target receptor.

The three-dimensional conformation of pitolisant hydrochloride can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its stereochemistry .

Chemical Reactions Analysis

Pitolisant hydrochloride participates in various chemical reactions due to its functional groups. Notably:

  1. Reactions with Bases: The compound can undergo deprotonation in the presence of strong bases, affecting its solubility and stability.
  2. Salt Formation: Pitolisant can form salts with various acids, impacting its pharmacokinetics and bioavailability.
  3. Potential for Derivatization: Research has indicated that modifying substituents on the aromatic ring can lead to new analogs with varying pharmacological properties .

These reactions are essential for both its synthesis and potential modifications for drug development.

Mechanism of Action

Pitolisant hydrochloride acts primarily as an inverse agonist at the histamine H3 receptor:

  • Histamine H3 Receptor Role: The human H3 receptor functions as a presynaptic autoreceptor that inhibits histamine release when activated.
  • Action Mechanism: By binding to these receptors, pitolisant blocks this negative feedback loop, leading to increased histamine release from neurons. This results in enhanced alertness and reduced sleepiness.

Clinical studies have demonstrated that pitolisant effectively reduces excessive daytime sleepiness and cataplexy episodes in patients with narcolepsy by promoting wakefulness through increased histaminergic transmission .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pitolisant hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol, which facilitates its formulation into oral tablets.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but should be protected from light and moisture.
  • Melting Point: The melting point ranges around 150–155 °C, indicating thermal stability suitable for pharmaceutical applications.

These properties are critical for formulating effective dosage forms that ensure optimal delivery and efficacy .

Applications

Pitolisant hydrochloride is primarily indicated for:

  1. Narcolepsy Treatment: It is used to manage excessive daytime sleepiness and cataplexy associated with narcolepsy in adults.
  2. Research Applications: Beyond clinical use, pitolisant serves as a valuable tool in pharmacological research aimed at understanding histaminergic systems and their role in sleep-wake regulation.

Ongoing studies continue to evaluate its efficacy compared to traditional stimulants, exploring potential benefits such as lower abuse potential and reduced tolerance development .

Properties

CAS Number

903576-44-3

Product Name

Pitolisant Hydrochloride

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride

Molecular Formula

C17H27Cl2NO

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H

InChI Key

XLFKECRRMPOAQS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BF2.649; BF2649; BF-2649; BF2649; FUB-649, FUB649, FUB 649, BF2.649; BF 2.649; HBS-101; HBS 101; HBS101; Ciproxidine; Pitolisant, Tiprolisant; Pitolisant HCl; Pitolisant hydrochloride.

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.